Aminobutylhomospermidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
45185-87-3 |
|---|---|
Molecular Formula |
C12H30N4 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
N'-[4-(4-aminobutylamino)butyl]butane-1,4-diamine |
InChI |
InChI=1S/C12H30N4/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h15-16H,1-14H2 |
InChI Key |
RPSHOHKFHRFBAZ-UHFFFAOYSA-N |
SMILES |
C(CCNCCCCNCCCCN)CN |
Canonical SMILES |
C(CCNCCCCNCCCCN)CN |
Other CAS No. |
45185-87-3 |
Synonyms |
ABhomospd aminobutylhomospermidine |
Origin of Product |
United States |
Biosynthetic Pathways of Aminobutylhomospermidine
Precursor Substrate Utilization in Aminobutylhomospermidine Synthesis
The biosynthesis of the core structure of this compound, which is homospermidine, relies on the utilization of simpler polyamine precursors. The primary substrates involved are putrescine and spermidine (B129725). nih.gov Putrescine, a four-carbon diamine, serves as a fundamental building block. Spermidine, a triamine, acts as the donor of an aminobutyl group in the formation of homospermidine. pnas.org
| Precursor Substrate | Role in Homospermidine Biosynthesis |
| Putrescine | Acceptor of the aminobutyl group; contributes to the butane-1,4-diamine backbone. |
| Spermidine | Donor of the 4-aminobutyl group. |
Enzymatic Transformations and Key Enzymes in this compound Biosynthesis
The key enzymatic step in the formation of the homospermidine backbone is catalyzed by the enzyme homospermidine synthase (HSS) . This enzyme facilitates the crucial transfer of an aminobutyl group to putrescine. Two distinct types of homospermidine synthase have been identified and are classified under different EC numbers, reflecting their substrate specificity and distribution across different biological kingdoms. enzyme-database.orgqmul.ac.uk
The direct enzymatic transformation of homospermidine to this compound has not yet been fully elucidated. It is hypothesized that a specific transferase enzyme is responsible for the addition of a second aminobutyl group to homospermidine. However, the identity of such an enzyme and the donor of the aminobutyl group remain subjects for further research.
Homospermidine Synthase (HSS) is the primary enzyme characterized in the biosynthesis of the precursor to this compound. The properties of HSS vary depending on its biological source.
Bacterial Homospermidine Synthase (EC 2.5.1.44): This enzyme, found in bacteria, can utilize two molecules of putrescine to synthesize homospermidine. enzyme-database.org It can also use spermidine as a substrate. enzyme-database.org The reaction is NAD+-dependent. enzyme-database.org
Eukaryotic Homospermidine Synthase (spermidine-specific) (EC 2.5.1.45): This enzyme, predominantly found in plants, exhibits a higher specificity for its substrates. It catalyzes the transfer of an aminobutyl group from spermidine to putrescine and cannot use putrescine as the aminobutyl donor. qmul.ac.ukenzyme-database.org This enzyme is notably involved in the biosynthesis of pyrrolizidine (B1209537) alkaloids in plants. pnas.org
| Enzyme | EC Number | Substrate(s) | Product(s) | Biological Kingdom |
| Homospermidine synthase | 2.5.1.44 | 2 x Putrescine or Spermidine + Putrescine | sym-Homospermidine + NH3 or Propane-1,3-diamine | Bacteria |
| Homospermidine synthase (spermidine-specific) | 2.5.1.45 | Spermidine + Putrescine | sym-Homospermidine + Propane-1,3-diamine | Eukaryota (Plants) |
As of the current scientific understanding, a specific enzyme designated as "this compound synthase" has not been identified or characterized.
The genes encoding for the enzymes involved in polyamine biosynthesis are often found organized in biosynthetic gene clusters (BGCs). These clusters facilitate the coordinated expression and regulation of the pathway. While specific gene clusters for this compound have not been identified, the organization of genes for homospermidine synthesis provides a model for how such pathways can be genetically encoded.
In bacteria, the genes for homospermidine synthase are part of the broader genetic framework for polyamine metabolism. The regulation of these genes is often tied to cellular growth and stress responses, ensuring that the production of polyamines is aligned with the physiological needs of the cell. In plants, the genes for homospermidine synthase are a key component of the gene clusters responsible for the production of secondary metabolites like pyrrolizidine alkaloids. pnas.org The expression of these genes is often tissue-specific and can be induced by ecological factors such as herbivory.
The discovery and annotation of biosynthetic gene clusters are increasingly being performed using genome mining tools and bioinformatics platforms. mdpi.commdpi.comyoutube.com The identification of a putative this compound biosynthetic gene cluster would likely involve searching for a homospermidine synthase gene in proximity to a gene encoding a putative aminobutyltransferase.
Comparative Analysis of this compound Biosynthetic Pathways Across Biological Kingdoms
The biosynthesis of the precursor homospermidine shows notable differences across biological kingdoms, which suggests that the subsequent formation of this compound, if it occurs, may also follow kingdom-specific pathways.
Bacteria: The presence of a less specific homospermidine synthase (EC 2.5.1.44) allows for more flexibility in precursor utilization. enzyme-database.org The synthesis of homospermidine in bacteria is generally linked to primary metabolism and cell growth.
Eukaryotes (Plants): The highly specific homospermidine synthase (EC 2.5.1.45) is a key enzyme in specialized secondary metabolism, particularly for the production of defensive alkaloids. pnas.orgqmul.ac.uk This suggests a more targeted and regulated synthesis of homospermidine.
Archaea: Archaea are known to produce a variety of unusual long-chain and branched polyamines to stabilize their cellular components in extreme environments. While the specific pathways for this compound in archaea are not detailed, it is plausible that unique enzymatic machinery for polyamine modification exists in this kingdom.
The evolutionary divergence of homospermidine synthase, with the plant enzyme likely evolving from deoxyhypusine (B1670255) synthase, highlights the independent evolution of polyamine biosynthetic pathways in different lineages. pnas.org This divergence implies that if this compound is synthesized across different kingdoms, the enzymes and regulatory mechanisms involved are likely to be distinct.
Genetic and Molecular Approaches for Elucidating this compound Biosynthesis
Elucidating the complete biosynthetic pathway of this compound requires a combination of genetic, molecular, and biochemical approaches.
Genome Mining and Bioinformatic Analysis: The starting point for identifying the genes involved in this compound biosynthesis is often through genome mining. mdpi.commdpi.comyoutube.com This involves searching sequenced genomes for homologs of known polyamine biosynthetic enzymes, such as homospermidine synthase and other aminotransferases. The identification of these genes within a conserved gene cluster would provide strong evidence for their involvement in a common pathway.
Gene Knockout and Heterologous Expression: Once candidate genes are identified, their function can be verified through genetic manipulation. Creating targeted gene knockouts in the native organism and observing the resulting metabolic profile can confirm the role of a specific gene in the pathway. Conversely, heterologous expression of the candidate genes in a model organism, such as E. coli, can be used to demonstrate the enzymatic activity of the encoded proteins and identify the product of the reaction.
Enzyme Assays and Structural Biology: Purified enzymes from native or heterologous expression systems can be used in in vitro assays with putative substrates to confirm their catalytic activity and determine their kinetic parameters. Structural biology techniques, such as X-ray crystallography, can provide insights into the enzyme's active site and substrate specificity, which can guide protein engineering efforts to modify the enzyme's function. nih.gov
Metabolomics and Isotopic Labeling: Advanced analytical techniques, such as mass spectrometry-based metabolomics, can be used to detect and quantify polyamines, including this compound, in biological samples. Isotopic labeling studies, where cells are fed with labeled precursors (e.g., 13C- or 15N-labeled putrescine or spermidine), can be used to trace the flow of atoms through the biosynthetic pathway and confirm the precursor-product relationships.
These molecular genetic and biochemical approaches have been successfully applied to elucidate the biosynthesis of other complex natural products and will be instrumental in fully characterizing the biosynthetic pathway of this compound.
Catabolism and Turnover of Aminobutylhomospermidine
Enzymatic Degradation Pathways of Aminobutylhomospermidine
The breakdown of polyamines is a critical metabolic process that prevents the accumulation of these compounds to toxic levels and allows for the recycling of their components. researchgate.net This degradation is primarily carried out by a class of enzymes known as amine oxidases.
Currently, there is a notable lack of information in published scientific literature identifying dehydrogenases or oxidases with specific activity towards this compound. Polyamine oxidases (PAOs) are flavin-dependent enzymes that catalyze the oxidation of spermine (B22157) and spermidine (B129725). wikipedia.orgfrontiersin.org These enzymes exhibit significant diversity in their substrate specificity across different organisms. wikipedia.orgnih.gov For instance, plant PAOs are categorized into two main classes: those that catalyze a terminal catabolism and those involved in a back-conversion pathway, each with distinct substrate preferences and subcellular localizations. frontiersin.orgmdpi.com
While specific enzymes for this compound have not been characterized, research on unusual polyamines in extremophiles offers some insight. For example, in the thermophile Thermus thermophilus, the degradation of the long-chain polyamine thermospermine (B1218049) to norspermidine is catalyzed by an as-yet-unknown polyamine oxidase/dehydrogenase. unh.edu This suggests that novel enzymes capable of acting on structurally similar long-chain polyamines like this compound likely exist in nature, particularly in organisms known to produce them, such as fast-growing rhizobia. researchgate.netresearchgate.net However, their isolation, characterization, and substrate specificity remain to be elucidated.
Beyond direct oxidation by PAOs, polyamine catabolism can involve other enzymatic steps. In many organisms, polyamines are first acetylated by spermidine/spermine N1-acetyltransferase (SSAT) before being oxidized. researchgate.netnih.gov This acetylation can alter the substrate specificity of PAOs. researchgate.net It is plausible that a similar mechanism exists for this compound, where it might be modified by an acetyltransferase before degradation.
Furthermore, the degradation of some polyamines in bacteria can proceed through glutamylation, followed by oxidation. frontiersin.org Whether this compound can be a substrate for such a pathway is currently unknown. The degradation products of polyamine oxidation often include hydrogen peroxide and reactive aldehydes, which have significant biological effects. mdpi.comnih.gov
Regulatory Mechanisms Governing this compound Turnover
The regulation of polyamine levels is tightly controlled through a balance of biosynthesis, catabolism, and transport to ensure they are present at optimal concentrations for cellular functions. researchgate.netnih.gov While specific regulatory mechanisms for this compound turnover have not been described, general principles of polyamine regulation offer a framework for potential control mechanisms.
Polyamine levels are known to be regulated by various factors, including developmental cues and environmental stress. unimi.itnih.gov In rhizobia, which are known to produce this compound, the concentration of other polyamines like homospermidine is affected by environmental conditions such as pH and osmotic stress. jst.go.jp For instance, in Rhizobium fredii, increased salinity leads to a decrease in homospermidine levels, suggesting that its turnover is part of the osmotic stress response. It is conceivable that the turnover of this compound is similarly regulated in response to environmental signals in these bacteria.
At the molecular level, the expression and activity of catabolic enzymes are key regulatory points. The synthesis of enzymes like ODC and SSAT is controlled at the transcriptional, translational, and post-translational levels, often in response to intracellular polyamine concentrations. nih.govunimi.it A similar feedback mechanism could regulate the enzymes responsible for this compound degradation, where high levels of the polyamine might induce the expression or activity of its catabolic enzymes.
Physiological Implications of this compound Degradation
The physiological consequences of this compound degradation are not yet understood. However, based on the established roles of polyamine catabolism, several implications can be hypothesized.
Firstly, the degradation of this compound is likely a mechanism to control its intracellular concentration, preventing potential toxicity from excessive accumulation. mdpi.com Polyamines are essential for processes like cell growth and proliferation, and their levels are kept within a narrow range. researchgate.net
Secondly, the catabolism of polyamines generates hydrogen peroxide (H₂O₂), a reactive oxygen species that can act as a signaling molecule in various cellular processes, including stress responses and programmed cell death. frontiersin.orgresearchgate.netnih.gov The degradation of this compound could, therefore, contribute to H₂O₂-mediated signaling pathways in organisms that produce it.
Finally, in bacteria, polyamines and their metabolism are linked to nitrogen assimilation and survival under nutrient-limiting conditions. mdpi.com The breakdown of this compound could serve as a source of nitrogen or carbon, particularly in the nutrient-variable environments inhabited by organisms like rhizobia. The presence of this compound in fast-growing rhizobia suggests a role in rapid cell proliferation, and its controlled degradation would be essential for modulating this process. researchgate.netresearchgate.net
Biological Roles and Physiological Functions of Aminobutylhomospermidine
Aminobutylhomospermidine in Microbial Physiology
Polyamines are vital to many aspects of prokaryotic cell physiology, and this compound is a notable example found in specific bacterial groups. researchgate.net Its presence and concentration are linked to distinct physiological processes, from growth to stress adaptation.
The presence of this compound is strongly correlated with the growth characteristics of certain bacteria. Research has identified it as a novel tetraamine (B13775644) present in fast-growing species of root nodule bacteria (rhizobia), such as those in the Rhizobium and Sinorhizobium genera. researchgate.netmicrobiologyresearch.org Conversely, this unusual polyamine is notably absent in slow-growing species like Bradyrhizobium japonicum. researchgate.net This distribution suggests a specialized role in facilitating rapid cellular proliferation and development, which are characteristic of fast-growing rhizobia. While polyamines are generally understood to be essential for cell division and replication, the specific mechanisms through which this compound supports accelerated growth in these bacteria remain a subject for detailed investigation.
Table 1: Distribution of this compound in Root Nodule Bacteria
| Bacterial Type | Presence of this compound | Associated Genera (Examples) | Reference |
|---|---|---|---|
| Fast-Growing | Present | Rhizobium, Sinorhizobium | researchgate.net, microbiologyresearch.org |
| Slow-Growing | Absent | Bradyrhizobium | researchgate.net |
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which offers protection from environmental threats. nih.govdermnetnz.org The life cycle of a biofilm involves initial attachment to a surface, the formation of microcolonies, maturation into a three-dimensional structure, and eventual dispersal of cells to colonize new sites. nih.govnih.gov Polyamines, as a class of molecules, have been implicated in the process of biofilm formation in rhizobia. researchgate.net However, specific research delineating a direct role for this compound in either the formation of the biofilm matrix or the signaling for its dispersal has not been extensively reported. The general function of polyamines in this context suggests a potential structural or regulatory role for this compound, though this requires further empirical validation.
Bacteria have developed sophisticated responses to survive stressful environmental conditions, and polyamines are often key players in these adaptive mechanisms. mdpi.com Studies on Rhizobium fredii P220, a fast-growing rhizobium that produces this compound, have provided insights into how different polyamines respond to specific stressors. microbiologyresearch.orgnih.gov
Under conditions of pH stress , particularly in acidic environments, the cellular content of the related polyamine homospermidine increases, suggesting its role in acid tolerance. nih.gov In contrast, exposure to osmotic stress from increased salinity did not cause a change in the cellular concentration of this compound in R. fredii P220. microbiologyresearch.orgnih.gov This is notably different from homospermidine, whose levels decreased under the same conditions. nih.gov This finding indicates that this compound is not regulated in the same way as other polyamines in response to osmotic shifts and may have a more constant, perhaps structural, role in maintaining cellular integrity when water potential changes.
While bacteria employ various strategies to counter oxidative stress , such as activating specific enzymes and regulatory proteins, the direct involvement of this compound in this process is not yet clearly defined. frontiersin.org Other polyamines, such as cadaverine, have been shown to contribute to oxidative stress responses, but specific research on this compound is lacking. mdpi.com
Table 2: Polyamine Response to Stress in Rhizobium fredii P220
| Stress Type | Polyamine | Observed Cellular Response | Reference |
|---|---|---|---|
| pH Stress (Acidic) | Homospermidine | Content Increases | nih.gov |
| Osmotic Stress (Salinity) | This compound | No significant change in content | nih.gov, microbiologyresearch.org |
| Osmotic Stress (Salinity) | Homospermidine | Content Decreases | nih.gov |
Virulence factors are molecules that enable a pathogen to establish itself within a host and cause disease. mgc.ac.cnwikipedia.org These factors can include toxins, enzymes, and molecules that help the pathogen adhere to host cells or evade the immune system. nih.gov While polyamines are known to be important for the physiology of many bacteria, including pathogens, there is currently no direct scientific evidence linking this compound to virulence or pathogenesis. Its documented presence is primarily within symbiotic rhizobia, which engage in mutualistic, not pathogenic, relationships with host plants. researchgate.netjst.go.jp
Microbes communicate using a variety of signaling molecules to coordinate behaviors such as biofilm formation and virulence in a process known as quorum sensing. frontiersin.orgmdpi.com Furthermore, a complex molecular dialogue occurs between symbiotic bacteria like rhizobia and their host plants to facilitate colonization and the formation of nitrogen-fixing nodules. nih.govfrontiersin.org These interactions rely on the production and perception of specific signal molecules. nih.gov To date, research has not identified this compound as an extracellular signaling molecule, such as an autoinducer in quorum sensing or a signal in host-microbe communication. Its function appears to be primarily intracellular.
This compound in Plant Systems
This compound's presence in the context of plant systems is due to its production by symbiotic bacteria that associate with plants. It is found in fast-growing rhizobia that form nitrogen-fixing nodules on the roots of leguminous plants, such as those in the Fabaceae family. researchgate.netjst.go.jp This symbiotic relationship is critical for providing the plant with usable nitrogen. jst.go.jpnih.gov While the establishment of this symbiosis involves intricate signaling between the bacterium and the plant, there is no evidence to suggest that this compound is itself a signal molecule in this process or that it is transferred to the plant cells. frontiersin.orgnih.gov Its role appears to be confined within the physiology of the bacteroid (the differentiated form of the bacterium within the plant's root nodule). One study has noted the presence of this compound in the free pool of alkylamines within sub-alpine grassland soil, suggesting it can be released into the environment, but its direct uptake or function within plants has not been demonstrated. publish.csiro.au
Occurrence and Distribution in Plant Tissues and Organelles
The detection of this compound (identified as homospermine) is not widespread across the plant kingdom but appears to be concentrated in specific species and tissues, often in association with symbiotic microorganisms. Research indicates its presence in the root nodules of leguminous plants, which are structures formed for nitrogen fixation by symbiotic bacteria. ijaer.injst.go.jp Specifically, it is produced by fast-growing root nodule bacteria from the Rhizobium and Bradyrhizobium genera. ijaer.in While the compound is synthesized by the bacteria, its presence within the plant's root nodule tissue makes it relevant to plant physiology.
Beyond nodules, this compound has also been detected in the roots of the three red mangrove species (Bruguiera gymnorhiza, Kandelia obovata, Rhizophora mucronata), plants known for their salt tolerance. umn.edu
In contrast, a related but structurally distinct compound, the tertiary branched pentaamine N5-aminobutylhomospermine, has been identified in the mature seeds of several leguminous plants, including Vicia sativa, Vicia villosa, and Phaseolus coccineus. umn.eduresearchgate.net The accumulation of these unusual, long-chain polyamines in mature seeds suggests a specific role during seed dormancy or germination. umn.edu
Despite its identification in these specific tissues, there is currently no available scientific literature detailing the distribution of this compound within specific plant cell organelles. Its localization remains an area for future investigation.
Table 1: Documented Occurrence of this compound and Related Compounds in Plants
| Compound Name | Structure Type | Plant Species | Tissue/Location | Reference(s) |
| This compound (Homospermine) | Linear Tetraamine | Leguminous Plants | Root Nodules (via symbiotic rhizobia) | ijaer.in, jst.go.jp |
| This compound (Homospermine) | Linear Tetraamine | Bruguiera gymnorhiza, Kandelia obovata, Rhizophora mucronata (Red Mangroves) | Roots | umn.edu |
| N5-aminobutylhomospermine | Branched Pentaamine | Vicia sativa, Vicia villosa, Phaseolus coccineus | Mature Seeds | researchgate.net, umn.edu |
Potential Roles in Plant Development and Growth Regulation
Direct experimental evidence elucidating the specific roles of this compound in plant development and growth regulation is limited. However, its pattern of occurrence allows for informed hypotheses.
The presence of the compound in root nodules, which are highly active metabolic sites crucial for plant growth through nitrogen supply, suggests a potential involvement in the development and function of this symbiotic organ. ijaer.in Polyamines, in general, are known to be essential for cell division and differentiation, processes that are fundamental to the formation of nodules.
Furthermore, the accumulation of the related, complex polyamine N5-aminobutylhomospermine in mature seeds points towards a role in seed development, dormancy, or germination. umn.edu Polyamines in seeds are thought to be involved in embryogenesis and protecting the embryo and its nutrient stores until conditions are favorable for germination. A study on Vicia sativa noted that different polyamines accumulate in mature seeds versus immature seeds, indicating a developmentally regulated process. umn.edu
This compound in Plant Stress Adaptation and Abiotic Stress Tolerance
While research specifically targeting this compound's role in stress is scarce, the broader class of polyamines is well-documented for its involvement in plant responses to abiotic stress. umn.edu Polyamines are known to accumulate under various environmental stresses and are believed to confer tolerance through mechanisms like stabilizing membranes and scavenging reactive oxygen species.
In a study on common vetch (Vicia sativa), a mutant variety with reduced anthocyanin accumulation showed increased cold tolerance, which was correlated with a higher accumulation of free amino acids and polyamines. nih.gov Although this study did not single out this compound, it supports the general hypothesis that the accumulation of diverse polyamines, potentially including complex ones found in Vicia seeds, is a strategy for enhancing abiotic stress tolerance. nih.gov
This compound in Other Eukaryotic Organisms (e.g., Fungi, Protists)
Extensive analyses of polyamine profiles have been conducted across a wide range of eukaryotic organisms, including various fungi and protists. These surveys have identified common polyamines such as putrescine, spermidine (B129725), and spermine (B22157), as well as less common ones like norspermidine and thermospermine (B1218049) in many species. Current time information in West Northamptonshire, GB. However, based on the available scientific literature, this compound has not been reported as a constituent of fungal or protist cells. umn.eduCurrent time information in West Northamptonshire, GB. Its known biological distribution appears to be highly restricted, primarily to certain bacteria and their plant symbionts.
Functional Characterization in Non-Microbial Eukaryotes
Given that this compound has not been detected in fungi, protists, or other non-microbial eukaryotic lineages outside of the specific plant examples mentioned previously, no functional characterization studies have been performed in these organisms. The investigation of a molecule's function is contingent upon its confirmed presence.
Comparative Analysis of this compound Functions Across Eukaryotic Lineages
A comparative analysis of the functions of this compound across different eukaryotic lineages is not currently possible. The compound's apparently narrow distribution, limited to specific plant-bacterial interactions and a few plant species, contrasts sharply with the ubiquitous nature of other polyamines like spermidine and spermine. This restricted occurrence precludes any broad comparison of its evolutionary conservation and functional divergence across major eukaryotic groups like fungi, protists, and animals. The available data suggests that this compound (or its related complex forms) may be a specialized polyamine that evolved to fulfill specific roles within a very limited biological niche, rather than a fundamental component of eukaryotic cell biology.
Molecular Mechanisms of Aminobutylhomospermidine Action
Aminobutylhomospermidine Interactions with Nucleic Acids (DNA, RNA)
Polyamines, including by extension this compound, are known to interact with nucleic acids. umn.edu These interactions are primarily electrostatic, occurring between the positively charged amino groups of the polyamine and the negatively charged phosphate (B84403) backbone of DNA and RNA. This binding can lead to the stabilization of nucleic acid structures. For instance, polyamines can promote the condensation of DNA and are implicated in protecting nucleic acids from thermal denaturation and enzymatic degradation. researchgate.netresearchgate.net The specific binding of this compound to nucleic acids can influence DNA conformation, potentially affecting processes such as DNA replication and transcription. nih.gov While the general principles of polyamine-nucleic acid interactions are established, detailed structural studies on the specific complexes formed between this compound and DNA or RNA are less common. However, it is understood that these interactions are crucial for the proper functioning and protection of genetic material within the cell. googleapis.com
This compound Binding to Proteins and Modulation of Enzyme Activity
The interaction of polyamines with proteins is another critical aspect of their molecular function. umn.edu These interactions can be electrostatic or more specific, involving the formation of hydrogen bonds. umn.edu Such binding can lead to conformational changes in proteins, thereby modulating their activity. patsnap.com this compound, as a polyamine, is expected to follow this pattern of interaction.
Enzyme modulation is a key consequence of polyamine-protein binding. patsnap.com Polyamines can act as allosteric regulators, either enhancing or inhibiting enzyme function. patsnap.comnih.gov For example, studies on other polyamines have shown their ability to influence enzymes involved in key metabolic pathways. patsnap.com While specific data on this compound's direct modulation of particular enzymes is limited, its structural similarity to other well-studied polyamines suggests it likely participates in similar regulatory roles. The binding of this compound to enzymes could alter their substrate affinity or catalytic rate, thereby influencing cellular metabolism.
Influence of this compound on Membrane Stability and Permeability
The polycationic nature of this compound allows it to interact with the negatively charged headgroups of phospholipids (B1166683) in cellular membranes. This interaction can have significant effects on membrane stability and permeability. Polyamines are known to stabilize cellular membranes, protecting them from various stresses. lshtm.ac.uknih.gov This stabilization is thought to occur through the cross-linking of adjacent phospholipid molecules, which reduces membrane fluidity and enhances its structural integrity. nih.gov
Furthermore, polyamines can influence the permeability of membranes to different ions and molecules. grafiati.comnih.govnih.gov By binding to the membrane surface, this compound could alter the local charge distribution and packing of lipids, thereby affecting the passage of substances across the bilayer. This modulation of membrane properties is crucial for maintaining cellular homeostasis, especially under conditions of environmental stress such as changes in osmolarity or pH. microbiologyresearch.orgresearchgate.net
This compound as a Precursor or Intermediate in Other Bioactive Molecule Synthesis
This compound can serve as a precursor or intermediate in the biosynthesis of other bioactive molecules. In some organisms, polyamines are precursors to the synthesis of alkaloids and other secondary metabolites. For example, homospermidine is a key intermediate in the biosynthesis of pyrrolizidine (B1209537) alkaloids in plants. umn.edujst.go.jp
The metabolic pathways involving this compound are not fully elucidated in all organisms where it is found. However, it is known to be synthesized in fast-growing root nodule bacteria. nih.govlshtm.ac.ukjst.go.jpijaer.innih.govd-nb.inforesearchgate.netembrapa.br Its structural components, putrescine and homospermidine, are fundamental building blocks in polyamine metabolism. researchgate.netresearchgate.net Therefore, it is plausible that this compound itself can be further metabolized to produce other functional molecules within the cell, contributing to the organism's metabolic diversity and adaptive capabilities.
Transcriptomic and Proteomic Responses Associated with this compound Levels
Changes in the intracellular concentration of polyamines, including this compound, can trigger significant responses at the transcriptomic and proteomic levels. nih.govnih.govnih.gov These responses reflect the cell's adaptation to altered polyamine pools and the downstream effects of these molecules on gene expression and protein synthesis.
Transcriptomic Responses: High levels of polyamines can influence the expression of genes involved in their own biosynthesis, uptake, and catabolism, often through feedback regulation mechanisms. Furthermore, because polyamines interact with DNA and can affect chromatin structure, they can have broad effects on the transcription of a wide range of genes. nih.gov Studies on other polyamines have shown that their levels can impact the expression of genes related to stress response, cell growth, and development. nih.gov
Proteomic Responses: The proteome of a cell can also be significantly altered by changes in polyamine levels. nih.gov This can be a direct result of altered gene expression or due to post-transcriptional and post-translational regulatory mechanisms influenced by polyamines. For instance, polyamines are known to be involved in the regulation of protein synthesis and the activity of various proteins. Therefore, fluctuations in this compound levels could lead to changes in the abundance of proteins involved in various cellular processes, including metabolism, signaling, and structural organization. nih.gov A study on Sinorhizobium meliloti showed that mutations affecting polyamine synthesis led to altered protein profiles, highlighting the integral role of these molecules in cellular protein homeostasis.
| Organism | Condition | Observed Transcriptomic/Proteomic Changes | Reference |
| Sinorhizobium meliloti | Mutation in polyamine synthesis gene | Altered abundance of proteins related to metabolism and stress response. | |
| Various Bacteria | High polyamine levels | Downregulation of genes for polyamine biosynthesis (feedback inhibition). | |
| Plants | Environmental Stress | Upregulation of genes for polyamine synthesis and stress-responsive proteins. | |
| Acinetobacter baumannii | Infection | Changes in RNA modifications, suggesting a regulatory role for polyamines. | nih.gov |
| Beef Semimembranosus | Post-mortem | Differential abundance of sarcoplasmic proteome linked to color stability. | nih.gov |
Regulation of Aminobutylhomospermidine Metabolism and Homeostasis
Genetic Regulation of Aminobutylhomospermidine Biosynthetic and Catabolic Genes
The genetic control of this compound levels is fundamental to its homeostasis. This regulation occurs at multiple levels, from the transcription of its biosynthetic and catabolic genes to post-transcriptional and post-translational modifications that fine-tune enzyme activity. While specific genes for this compound synthesis are not definitively characterized, principles can be drawn from the regulation of other polyamine pathways in rhizobia.
The synthesis of this compound is likely controlled by transcriptional mechanisms that respond to the cell's metabolic needs and environmental conditions. In bacteria, genes for functionally related proteins are often clustered into operons, allowing for coordinated expression. britannica.comkhanacademy.org It is plausible that the genes encoding the enzymes for the this compound biosynthetic pathway are organized in such a manner, enabling efficient up- or down-regulation.
Regulation of these potential operons would involve promoter sequences where RNA polymerase binds and operator regions that act as binding sites for regulatory proteins (repressors or activators). nih.gov For instance, the expression could be repressible, where the operon is active by default and switched off by a corepressor molecule, such as a downstream metabolite or even this compound itself when levels are sufficient. lumenlearning.comwikipedia.org This is a common negative feedback mechanism seen in other biosynthetic pathways, like the trp operon. wikipedia.org
In rhizobia, specific regulatory systems are known to control gene expression in response to environmental stress, which also affects polyamine levels. The two-component sensor-regulator system ActS-ActR, for example, is crucial for the acid tolerance response in Rhizobium. nih.gov Given that polyamine metabolism is linked to stress resistance, it is conceivable that systems like ActS-ActR could directly or indirectly influence the transcription of this compound biosynthetic genes, aligning its production with the cell's stress response needs. nih.govnih.gov Furthermore, studies in Sinorhizobium meliloti show that genes involved in the synthesis of polyamine precursors, such as speB (agmatinase) and argC (N-acetylglutamate-gamma-semialdehyde dehydrogenase), are transcribed from separate promoters, suggesting they can be independently regulated to fine-tune the flux of precursors into different polyamine pathways. researchgate.net
Beyond transcription, the regulation of this compound metabolism involves crucial control points after the gene has been transcribed into mRNA and the mRNA has been translated into protein.
Post-Transcriptional Regulation: In bacteria, post-transcriptional regulation often involves small non-coding RNAs (sRNAs) that can bind to target mRNAs. jmb.or.kr This binding can alter the stability of the mRNA or block its translation by ribosomes, providing a rapid way to modulate protein synthesis in response to changing conditions. The mRNAs of this compound biosynthetic enzymes could be targets for such sRNAs, allowing for swift adjustments in its production rate. Another mechanism is transcription attenuation, where the transcription process is terminated prematurely if the cell has an adequate supply of the pathway's end product. britannica.com
Post-Translational Regulation: Once the biosynthetic enzymes are synthesized, their activity can be modulated through post-translational modifications. These modifications can alter an enzyme's catalytic efficiency, stability, or localization. While specific modifications for this compound enzymes are not documented, common regulatory events in polyamine metabolism include:
Allosteric Feedback Inhibition: The final product of a pathway, in this case, this compound, could bind to an allosteric site on the first enzyme in its biosynthetic pathway, inhibiting its activity. This provides immediate feedback to prevent over-accumulation.
Protein Dimerization: The formation of dimers or larger protein complexes can be essential for enzyme activity and stability. researchgate.net Changes in the cellular environment or the presence of regulatory proteins could influence this dimerization, thereby controlling enzyme function.
Proteolytic Cleavage: Some enzymes are synthesized as inactive precursors (proenzymes) that must be cleaved to become active. researchgate.net This irreversible activation provides a stringent control point in the biosynthetic pathway.
Covalent Modifications: The covalent attachment of small molecules, such as phosphate (B84403) or acetyl groups, can dramatically alter enzyme activity. For example, hypusination, a spermidine-dependent modification, is critical for the function of the translation factor eIF5A and is linked to polyamine metabolism and stress responses. spandidos-publications.com Similar covalent modifications could regulate the enzymes specific to this compound.
Environmental and Physiological Factors Modulating this compound Levels
The concentration of this compound is highly responsive to the surrounding environment and the physiological state of the cell. Its presence in fast-growing rhizobia suggests a primary role during active growth phases. jst.go.jp Environmental stressors, particularly those affecting soil bacteria, are significant modulators of polyamine pools, including this compound and its close structural analog, homospermidine.
Key factors include:
Osmotic Stress (Salinity): High salt concentrations in the soil create osmotic stress. Studies on Rhizobium fredii have shown that osmotic upshock (a sudden increase in external osmolarity) causes a reduction in the cellular content of homospermidine. microbiologyresearch.org Conversely, an osmotic downshock leads to an elevation of homospermidine levels. microbiologyresearch.org This suggests that this compound levels may also be down-regulated under high salinity to aid in osmotic adjustment. In saline conditions, the accumulation of ions like Na+ can be toxic, and altering the intracellular polycationic balance is a part of the bacterial stress response. mdpi.comnih.gov
pH: Soil pH is a critical factor for rhizobial survival and function. mdpi.com Acidic conditions, in particular, pose a significant stress. In R. fredii, exposure to acidic pH (pH 5.0) has been shown to alter polyamine profiles, affecting the concentration of homospermidine. jst.go.jpcapes.gov.br Rhizobia have evolved adaptive acid tolerance responses (ATR), and the modulation of polyamine levels is a component of this adaptation, potentially by stabilizing membranes and nucleic acids. nih.govhawaii.edu
Nutrient Availability: The synthesis of this compound is metabolically linked to the availability of its amino acid precursors, which are derived from central nitrogen and carbon metabolism. researchgate.netmdpi.com Therefore, the availability of nitrogen and carbon sources in the environment directly impacts the substrate pool for its biosynthesis.
Magnesium (Mg²⁺) Levels: There is a demonstrated link between Mg²⁺ and polyamine homeostasis. In R. fredii, the cellular content of homospermidine is reduced in Mg²⁺-deficient cells, and an increase in cellular Mg²⁺ can elevate homospermidine levels. microbiologyresearch.org This indicates that Mg²⁺ acts as a regulatory factor for the biosynthesis of this related polyamine and likely influences this compound as well.
The following table summarizes the observed effects of environmental stressors on the concentration of homospermidine in Rhizobium fredii P220, which serves as a proxy for the potential regulation of this compound.
| Stressor | Condition | Organism | Observed Effect on Homospermidine Concentration | Reference(s) |
| Osmotic Stress | Upshock (0.4 M NaCl) | Rhizobium fredii P220 | Reduction | microbiologyresearch.org |
| Downshock (from 0.4 M NaCl to 0 M) | Rhizobium fredii P220 | Elevation | microbiologyresearch.org | |
| pH | Acidic (pH 5.0) | Rhizobium fredii P220 | Altered levels | jst.go.jpcapes.gov.br |
| Ion Concentration | Mg²⁺ deficiency | Rhizobium fredii P220 | Reduction to 35% of control | microbiologyresearch.org |
| Mg²⁺ increase (via ionophore A23187) | Rhizobium fredii P220 | Increase | microbiologyresearch.org |
Interplay between this compound and Global Polyamine Homeostasis Networks
This compound metabolism does not operate in isolation. It is intricately woven into the global polyamine homeostasis network, which includes the synthesis, catabolism, and transport of other polyamines like putrescine, spermidine (B129725), and homospermidine. nih.govaging-us.com The cell must coordinate the levels of all these polycations to maintain charge balance and support various cellular functions.
The interplay occurs at several levels:
Precursor Competition: The biosynthesis of this compound draws from the same pool of precursors as other polyamines. For example, its synthesis likely requires putrescine and/or homospermidine, which are central intermediates in the polyamine network. researchgate.netresearchgate.net Therefore, the upregulation of this compound synthesis would necessarily impact the availability of these precursors for other pathways, requiring coordinated regulation of the upstream enzymes that produce them.
Feedback Regulation: High levels of one polyamine can influence the synthesis and transport of others. Polyamines can down-regulate their own transport systems and also the key biosynthetic enzymes like ornithine decarboxylase (ODC). nih.govmdpi.com It is likely that this compound participates in this feedback loop, where its accumulation could signal a reduction in the synthesis or uptake of other polyamines to prevent cellular toxicity from excessive positive charges.
Functional Redundancy and Specificity: While some polyamine functions may be interchangeable, others are highly specific. nih.gov Spermidine, for instance, is the specific precursor for the essential hypusine modification of eIF5A. spandidos-publications.compnas.org this compound, being a larger and structurally distinct polyamine, likely has specialized roles, perhaps related to the stabilization of macromolecular structures required for the rapid growth characteristic of the organisms in which it is found. jst.go.jp The cell must therefore balance the production of this specialized polyamine against the need to maintain sufficient levels of essential polyamines like spermidine.
Coordinated Response to Stress: During environmental stress, the entire polyamine profile of a cell often shifts. frontiersin.orgfrontiersin.org The accumulation of this compound is likely part of a broader, orchestrated response. For example, while it might decrease under osmotic stress, other polyamines or compatible solutes might increase to compensate, ensuring cell survival. microbiologyresearch.org This coordinated regulation highlights a complex signaling network where different polyamines may have distinct but complementary roles in stress mitigation.
Advanced Methodologies for Aminobutylhomospermidine Research
Chromatographic Techniques for Aminobutylhomospermidine Detection and Quantification
Chromatography is a cornerstone for the separation and analysis of complex biological mixtures. frontiersin.orgnih.gov For this compound, which is often present at low concentrations alongside structurally similar polyamines, high-resolution chromatographic methods are essential.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polyamines. sigmaaldrich.com Given that this compound lacks a strong chromophore, its detection via standard UV-Vis detectors is challenging. Therefore, pre-column or post-column derivatization is employed to attach a fluorescent tag to the molecule. researchgate.netthermofisher.com
Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). jascoinc.com OPA reacts with primary amines to form fluorescent isoindole derivatives, while FMOC reacts with both primary and secondary amines. thermofisher.comjascoinc.com This allows for highly sensitive detection using a fluorescence detector (FLD). measurlabs.com The combination of HPLC with fluorescence detection provides excellent selectivity and sensitivity for quantifying this compound in various biological samples. measurlabs.commdpi.com The separation is typically achieved on a reversed-phase column. jascoinc.com
Table 1: Common Derivatization Reagents for HPLC-FLD Analysis of Amines
| Reagent | Target Amines | Detection | Advantages |
| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Rapid reaction, good sensitivity |
| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and Secondary | Fluorescence | Stable derivatives, versatile |
| Dansyl chloride | Primary and Secondary | Fluorescence | High quantum yield |
| Benzoyl chloride | Primary and Secondary | UV | Simple procedure |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since this compound is a polar and non-volatile molecule, a derivatization step is necessary to increase its volatility and thermal stability. sigmaaldrich.com
Common derivatization methods include acylation and silylation. jfda-online.com For instance, acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) converts the amine groups into less polar and more volatile derivatives. researchgate.netnih.gov Silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can also be used to create more stable derivatives compared to other silylating agents. sigmaaldrich.com Following separation on a GC column, the mass spectrometer provides both qualitative (mass spectrum) and quantitative data, offering high specificity and sensitivity. researchgate.net The resulting mass spectra serve as a chemical fingerprint for identification.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in metabolomics, combining the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. creative-proteomics.com This technique can be applied in both targeted and untargeted approaches to study this compound.
In targeted analysis , specific precursor-to-product ion transitions for this compound are monitored using techniques like Multiple Reaction Monitoring (MRM). creative-proteomics.comnih.gov This approach offers high accuracy and is ideal for the precise quantification of this compound in complex biological matrices. mdpi.comuab.edu The use of stable isotope-labeled internal standards can further enhance the accuracy of quantification. nih.gov
Untargeted analysis , on the other hand, aims to capture a comprehensive profile of all detectable metabolites in a sample, including this compound and its potential precursors and catabolites. evotec.comthermofisher.com This hypothesis-generating approach is valuable for discovering novel metabolic pathways and identifying biomarkers associated with changes in this compound levels. nih.govfrontiersin.org High-resolution mass spectrometers are crucial for the accurate mass measurements needed for compound identification in untargeted studies. nih.gov
Spectroscopic and Imaging Techniques for this compound Localization and Dynamics
While chromatographic methods provide quantitative data, spectroscopic and imaging techniques can offer insights into the spatial distribution of this compound within tissues and cells. Although specific applications to this compound are not widely documented, general methods for metabolite localization can be applied.
Techniques like mass spectrometry imaging (MSI) allow for the label-free mapping of a wide range of molecules, including metabolites, directly on tissue sections. rsc.orgnih.gov This could potentially be used to visualize the distribution of this compound in different plant organs or tissues. Histochemical staining, which uses specific chemical reactions to visualize compounds, could also be adapted if a specific staining agent for this compound were to be developed. scispace.com Furthermore, if this compound exhibits autofluorescence, multiphoton microscopy could be employed for its localization in living cells without the need for labeling. mdpi.com
Genetic Engineering and Mutagenesis Strategies for this compound Pathway Elucidation
Understanding the biosynthetic pathway of this compound is crucial for manipulating its production. Genetic engineering provides powerful tools for this purpose. wikipedia.orgpressbooks.pub
Strategies such as gene knockout or gene silencing (e.g., via RNA interference) can be used to identify genes involved in the biosynthesis of this compound. frontiersin.orgmdpi.com By observing the metabolic changes that occur when a specific gene is inactivated, researchers can infer its function in the pathway. frontiersin.orgfrontiersin.org
Conversely, heterologous expression , where a candidate gene is expressed in a host organism that does not normally produce this compound, can confirm the function of the encoded enzyme. mdpi.comnih.gov This approach is particularly useful for characterizing the individual steps in a biosynthetic pathway. researchgate.net Modern gene-editing technologies like CRISPR/Cas9 offer precise tools for creating targeted mutations to study gene function. nih.gov These genetic manipulation techniques are fundamental to constructing a complete map of the this compound biosynthetic pathway. nih.govfrontiersin.org
Omics Technologies in the Study of this compound Biology
Omics technologies provide a global view of the molecular landscape of an organism and can offer profound insights into the biological roles of this compound.
Transcriptomics , often performed using RNA sequencing (RNA-Seq), allows for the analysis of the complete set of RNA transcripts in a cell or organism under specific conditions. nih.gov By comparing the transcriptomes of organisms with high and low levels of this compound, or in response to stimuli that alter its accumulation, researchers can identify genes and pathways that are regulated by or associated with this polyamine. plos.orgnih.gov
Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. nih.gov Comparing the proteomes of organisms under conditions of varying this compound concentrations can reveal changes in protein expression that are part of the cellular response to this compound. d-nb.infofrontiersin.orgfrontiersin.orgplos.org This can help to elucidate the molecular mechanisms through which this compound exerts its biological effects.
The integration of these omics approaches with metabolomics data provides a comprehensive, systems-level understanding of the biology of this compound.
Metabolomics Profiling for this compound and Related Metabolites
Metabolomics provides a powerful lens through which to view the role of this compound within a biological system. By comprehensively analyzing the small molecule profile of cells or tissues, researchers can identify and quantify this compound and its related metabolites, thereby gaining insights into its distribution and association with various metabolic pathways.
Analytical Techniques
The detection and quantification of this compound are complicated by its high polarity and structural similarities to other polyamines. To address these challenges, a range of analytical techniques, often involving derivatization to improve chromatographic behavior and detection, are employed.
High-Performance Liquid Chromatography (HPLC): A cornerstone of metabolomic analysis, HPLC is frequently used for separating polyamines. creative-proteomics.com To enhance sensitivity, samples are often treated with derivatizing agents such as dansyl chloride, benzoyl chloride, or o-phthalaldehyde (OPA), which render the polyamines fluorescent or UV-active. creative-proteomics.comnih.gov The separation is typically achieved using reverse-phase C18 columns. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolution and sensitivity for the analysis of volatile compounds. To make polyamines like this compound amenable to GC analysis, they are first derivatized to increase their volatility. A common approach is the formation of heptafluorobutyryl (HFB) derivatives. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is exceptionally well-suited for analyzing charged and polar molecules such as polyamines, often without the need for derivatization. nih.gov This method has been effectively used to profile small organic nitrogen compounds, including this compound, in complex samples like soil extracts. nih.gov The principle of separation is based on the electrophoretic mobility of the ions in a capillary, followed by their detection by mass spectrometry. nih.gov
Research Findings
Through metabolomic studies, this compound has been identified in a variety of biological contexts:
In Microorganisms: This polyamine is notably produced by fast-growing species of rhizobia, a group of nitrogen-fixing soil bacteria. mdpi.com Its presence has been utilized as a specific microbial marker to detect bacterial contamination in otherwise sterile plant cultures. nih.gov
In Plants and Soil: this compound has been detected in the seeds and seedlings of various leguminous plants. nih.gov Furthermore, it has been found within the free organic nitrogen pool of sub-alpine grassland soils, indicating its participation in the terrestrial nitrogen cycle. nih.gov The concentration and distribution of this compound can differ significantly between plant species and even between different organs of the same plant. nih.gov
The following interactive table provides a summary of the key analytical methodologies for the study of this compound and related polyamines.
Transcriptomics and Proteomics to Investigate this compound-Mediated Responses
To date, there is a notable absence of specific transcriptomic or proteomic studies that have directly investigated the cellular responses mediated by this compound. While research has been conducted on organisms known to produce this polyamine, a direct causal relationship between the presence or absence of this compound and specific alterations in gene or protein expression has not been established. Future research, particularly studies comparing wild-type organisms with genetically modified mutants that are deficient in this compound synthesis, will be crucial to delineate its specific roles in the regulation of gene expression and protein synthesis.
Isotope Labeling and Tracing Experiments for Metabolic Flux Analysis
Currently, the scientific literature lacks studies that have specifically applied isotope labeling and metabolic flux analysis to elucidate the biosynthesis of this compound. The general principles of using stable isotopes, such as ¹³C and ¹⁵N, to trace metabolic pathways are well-established for other polyamines. However, the specific application of these techniques to map the biosynthetic route and quantify the metabolic flux leading to this compound has not yet been reported. Such investigations would be of significant value in identifying the precursors and enzymatic reactions involved in its synthesis. For instance, experiments involving the feeding of organisms with ¹³C-labeled putrescine or ¹⁵N-labeled amino acids and subsequent tracking of isotope incorporation into this compound would provide definitive insights into its metabolic origins.
Future Directions and Emerging Research Avenues in Aminobutylhomospermidine Biology
Identification of Unexplored Biosynthetic and Catabolic Enzymes
A primary focus for future research is the comprehensive identification of the enzymes involved in the biosynthesis and breakdown of aminobutylhomospermidine. Although the general pathway is understood to involve the transfer of an aminobutyl group to homospermidine, the specific enzymes catalyzing each step in all organisms that produce this polyamine are not fully characterized. For instance, in many fast-growing rhizobia, this compound is present, but it is absent in slow-growing species. researchgate.netresearchgate.net This suggests the presence of specific, yet-to-be-identified enzymes in the fast-growing strains.
Future research should aim to:
Isolate and characterize novel synthases: Employing genomic and proteomic approaches to identify and characterize the specific this compound synthases in a wider range of organisms.
Uncover catabolic pathways: The enzymes responsible for the degradation of this compound are largely unknown. nih.gov Identifying these catabolic enzymes is crucial for understanding the regulation of its intracellular concentrations.
Investigate regulatory mechanisms: Elucidating how the expression and activity of these biosynthetic and catabolic enzymes are controlled in response to environmental cues and cellular needs.
Elucidation of Novel Functions of this compound in Diverse Biological Systems
The known functions of this compound are still being uncovered, and it is likely that this polyamine plays a variety of roles in different biological contexts. Research has implicated polyamines in general in crucial cellular processes such as growth, motility, stress resistance, and biofilm formation. researchgate.net
Emerging areas of investigation include:
Role in extremophiles: Polyamines are known to be important for the survival of extremophiles, organisms that thrive in extreme environments. nih.govmbl.or.kr Investigating the specific functions of this compound in these organisms could reveal novel mechanisms of adaptation to harsh conditions such as high temperature, salinity, or pH. nih.govresearchgate.net For example, some polyamines in hyperthermophiles have been shown to enhance enzyme activity at high temperatures. researchgate.net
Involvement in symbiotic relationships: this compound is found in rhizobia, bacteria that form symbiotic relationships with leguminous plants. researchgate.netresearchgate.net Further research is needed to determine the precise role of this polyamine in the establishment and maintenance of this symbiotic interaction, including nodule formation and nitrogen fixation.
Function in biofilm development: Biofilms are communities of microorganisms encased in a self-produced matrix. biomedgrid.combiocomposites.com Polyamines have been shown to be involved in biofilm formation. researchgate.netfrontiersin.orgnih.gov The specific contribution of this compound to the complex process of biofilm development, maturation, and dispersal warrants further investigation. biomedgrid.combiocomposites.com
Development of Interdisciplinary Approaches to this compound Research
To gain a holistic understanding of this compound, integrating knowledge and techniques from various scientific disciplines is essential. mdpi.comnih.govusp.br The complexity of biological systems necessitates a move beyond traditional, siloed research. usp.br
Future interdisciplinary collaborations could involve:
Chemical biology: The synthesis of novel this compound analogs and probes can help in elucidating its molecular targets and mechanisms of action.
Biophysics: Techniques such as NMR spectroscopy and X-ray crystallography can be used to study the interactions of this compound with macromolecules like DNA, RNA, and proteins, shedding light on how it influences their structure and function. biorxiv.org
Ecology: Investigating the distribution and function of this compound in different ecosystems can provide insights into its ecological significance. dntb.gov.ua
Computational Modeling and Systems Biology of this compound Networks
The advent of high-throughput technologies has generated vast amounts of data on polyamine metabolism. nih.gov Computational modeling and systems biology offer powerful tools to integrate and analyze this complex information. nih.govsys-bio.netresearchgate.netfrontiersin.org
Key research directions in this area include:
Developing kinetic models: Constructing detailed mathematical models of the this compound metabolic network will allow for the simulation of its dynamics and the prediction of how the system responds to perturbations. plos.org
Network analysis: Identifying the key nodes and regulatory motifs within the broader polyamine metabolic network can reveal critical control points and potential targets for manipulation.
Integrating multi-omics data: Combining data from genomics, transcriptomics, proteomics, and metabolomics will provide a more comprehensive and systems-level understanding of this compound's role in cellular physiology. nih.gov
Biotechnological Applications of this compound Metabolism (e.g., bioproduction, bioremediation)
The unique properties of this compound and the enzymes involved in its metabolism present exciting opportunities for various biotechnological applications. nih.govsrce.hrmdpi.comresearchgate.netjmb.or.kr
Potential applications to be explored are:
Bioproduction of specialty chemicals: The enzymes of the this compound pathway could be engineered for the biocatalytic production of novel polyamines with desired properties for industrial or pharmaceutical use. frontiersin.orgnih.gov
Enhancing stress tolerance in crops: Given the role of polyamines in stress resistance, manipulating this compound levels in plants could lead to the development of crops with enhanced tolerance to environmental stresses like drought and salinity.
Bioremediation: Microorganisms that produce this compound and thrive in harsh environments could be utilized for the bioremediation of contaminated sites. mdpi.com For instance, some extremophiles are being explored for their ability to recover heavy metals from industrial waste. mdpi.com
Q & A
Q. What gaps exist in understanding the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Systematically compare analogs with varying alkyl chain lengths (e.g., propyl vs. pentyl derivatives) using in vitro assays (e.g., enzyme inhibition, membrane permeability). Publish negative results to clarify SAR boundaries. Prioritize understudied variables like stereochemistry or pH-dependent conformational changes .
Q. How can interdisciplinary approaches resolve conflicting hypotheses about this compound’s metabolic pathways?
- Methodological Answer : Combine metabolomics (untargeted LC-MS) with transcriptomic profiling (RNA-seq) to map pathway interactions. Collaborate with enzymologists to purify and characterize putative modifying enzymes (e.g., acetyltransferases). Use genetic knockouts to validate candidate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
